molecular formula C24H19ClN4O3S3 B2615293 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride CAS No. 1330321-41-9

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride

Cat. No.: B2615293
CAS No.: 1330321-41-9
M. Wt: 543.07
InChI Key: PIASLWLHADGAQA-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride” is a complex organic compound. It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been studied for their potential anti-tubercular and anti-inflammatory properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one example, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid. The resulting intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling reactions, acetylation, and nucleophilic substitution . For instance, benzothiazole derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .

Scientific Research Applications

Synthesis and Structural Analysis

  • Development of Synthesis Methods : Research has been conducted to develop methods for synthesizing functionalized thieno[2,3-b]pyridines. A study by Dyachenko et al. (2019) outlined a multicomponent condensation reaction approach for the synthesis of these compounds, offering insights into their molecular structures through X-ray structural analysis (Dyachenko et al., 2019).

  • Exploration of Chemical Reactivity : A paper by Mohareb et al. (2004) discussed the reactivity of similar compounds towards different nitrogen nucleophiles, leading to the synthesis of various derivatives, including pyrazole and isoxazole, highlighting the versatile nature of these compounds in chemical reactions (Mohareb et al., 2004).

  • Characterization and Docking Studies : Talupur et al. (2021) focused on synthesizing, characterizing, and evaluating the antimicrobial properties of related compounds. They also conducted molecular docking studies, which are crucial for understanding the interaction of these compounds with biological targets (Talupur et al., 2021).

  • Investigations of Ring-opening Reactions : The research by Abadleh et al. (2021) explored the reactions of benzothiohydrazides with thieno[2,3-b]pyridines, leading to the synthesis of thiadiazoline-pyridine hybrids. This study offers insights into the reactivity of the thiophene ring, which is a common structural feature in these compounds (Abadleh et al., 2021).

Mechanism of Action

Benzothiazole derivatives have shown promising anti-tubercular and anti-inflammatory activities. The inhibitory concentrations of the newly synthesized molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . In terms of anti-inflammatory activity, some compounds showed high IC50 values for COX-1 inhibition and demonstrated excellent COX-2 SI values .

Future Directions

Benzothiazole derivatives, due to their promising anti-tubercular and anti-inflammatory activities, are a subject of ongoing research . Future directions could include further optimization of the synthetic pathways, exploration of other biological activities, and in-depth studies on the mechanism of action of these compounds. Additionally, more comprehensive safety and toxicity studies would be needed before these compounds could be considered for therapeutic use.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3S3.ClH/c1-27-9-8-15-20(12-27)34-24(21(15)23-25-16-4-2-3-5-18(16)33-23)26-22(29)19-11-13-10-14(28(30)31)6-7-17(13)32-19;/h2-7,10-11H,8-9,12H2,1H3,(H,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIASLWLHADGAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(S5)C=CC(=C6)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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